
Tosyl-d4-urethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tosyl-d4-urethane typically involves the reaction of tosyl chloride with ethyl carbamate in the presence of a base. The reaction proceeds through nucleophilic substitution, where the ethyl carbamate attacks the sulfonyl chloride group of tosyl chloride, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography .
化学反応の分析
Types of Reactions
Tosyl-d4-urethane undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosyl group can be displaced by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and ethyl carbamate.
Reduction: this compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium carbonate, and various amines.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Sulfonic acid and ethyl carbamate.
Reduction: Corresponding amine.
科学的研究の応用
Tosyl-d4-urethane is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: Used as a biochemical reagent for labeling and modifying proteins.
Pharmaceutical Synthesis: Intermediate in the synthesis of hypoglycemic agents like Gliclazide-d4.
Chemical Probes: Utilized in ligand-directed tosyl chemistry for in situ native protein labeling and engineering in living systems.
Biomedical Research: Employed in the development of semisynthetic proteins for analysis and imaging of intracellular biological processes.
作用機序
The mechanism of action of Tosyl-d4-urethane involves its role as an intermediate in various chemical reactions. The tosyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. In biological systems, it is used to modify proteins and other biomolecules through ligand-directed tosyl chemistry, allowing for specific labeling and engineering of native proteins .
類似化合物との比較
Similar Compounds
Tosyl-D-Proline: Another tosylated compound used in proteomics and biochemical research.
Toluenesulphonylmethyl isocyanide (TOSMIC): A versatile synthon used in organic synthesis for the formation of heterocycles.
Uniqueness
Tosyl-d4-urethane is unique due to its deuterated nature, which makes it particularly useful in studies involving isotopic labeling. This property allows for more precise tracking and analysis in various research applications, especially in the field of proteomics .
特性
分子式 |
C10H13NO4S |
|---|---|
分子量 |
247.31 g/mol |
IUPAC名 |
ethyl N-(2,3,5,6-tetradeuterio-4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C10H13NO4S/c1-3-15-10(12)11-16(13,14)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,11,12)/i4D,5D,6D,7D |
InChIキー |
DFWQXANLGSXMKF-UGWFXTGHSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C)[2H])[2H])S(=O)(=O)NC(=O)OCC)[2H] |
正規SMILES |
CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


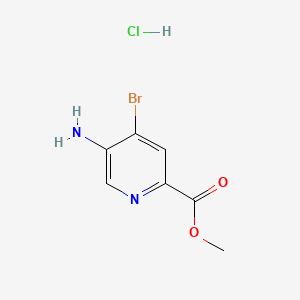
![(Z)-but-2-enedioic acid;N'-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]-N'-methylpentane-1,5-diamine](/img/structure/B13864962.png)
![(3S,8R,9S,10R,13S,14S,17S)-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13864974.png)
![1-[4-(Bromomethyl)-3-methoxyphenyl]pyridin-2-one](/img/structure/B13864977.png)
![2-[11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid](/img/structure/B13864979.png)
![1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone-d9 Hydrobromide](/img/structure/B13864984.png)
![(S)-6-Chloro-4-(cyclopropylethynyl)-8-methyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13864986.png)
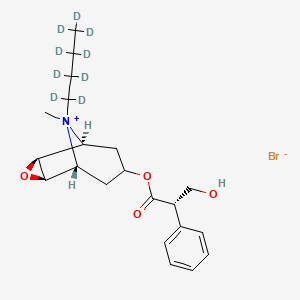
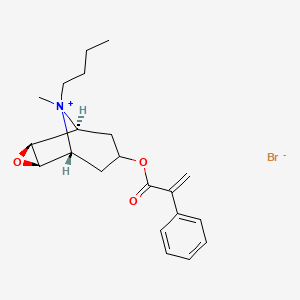

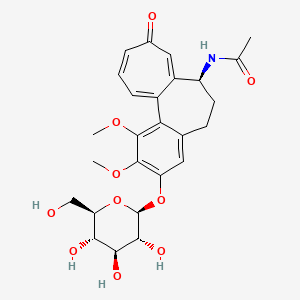
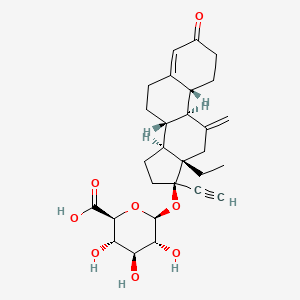
![5'-O-[bis(4-Methoxyphenyl)phenylmethyl]-2'-O-methoxyethyl-N-(2-phenoxyacetyl)adenosine](/img/structure/B13865015.png)
![1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium perchlorate](/img/structure/B13865032.png)
